1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene
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Overview
Description
1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene is a compound that belongs to the class of phenylene ethynylene derivatives. These compounds are known for their unique electronic and optical properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a benzene ring substituted with two phenylethynyl groups, each further substituted with trimethylsilylethynyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene can be synthesized through a multi-step process involving the following key steps :
Preparation of 1-Iodo-4-(phenylethynyl)benzene: This intermediate is prepared by reacting benzyl phenyl sulfone with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78°C, followed by the addition of 4-iodobenzaldehyde and ClP(O)(OEt)2.
Formation of 1,4-Bis(trimethylsilylethynyl)benzene: This step involves the reaction of 1,4-diiodobenzene with trimethylsilylacetylene in the presence of Pd(PPh3)4 and CuI in toluene and diisopropylamine at 50°C.
Final Coupling Reaction: The final product, this compound, is obtained by coupling 1-iodo-4-(phenylethynyl)benzene with 1,4-diethynylbenzene in the presence of Pd(PPh3)4 and CuI in toluene and diisopropylamine at 65°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as described above, with optimizations for large-scale production.
Chemical Reactions Analysis
1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene undergoes various chemical reactions, including:
Hydroalumination: The compound reacts with di(tert-butyl)aluminium hydride, resulting in the addition of one Al-H bond to each C-C triple bond.
Common reagents used in these reactions include stannous chloride and di(tert-butyl)aluminium hydride. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene has several scientific research applications, including:
Organic Light Emitting Diodes (OLEDs): The compound exhibits high photoluminescence efficiency and blue electroluminescence, making it suitable for use as an emitter and hole transport layer in OLEDs.
Liquid Crystals: Derivatives of this compound have been used in the development of blue phase liquid crystals, which are crucial for advanced liquid crystal displays.
Optoelectronics: Due to its unique electronic properties, the compound is used in various optoelectronic devices, including sensors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene involves its interaction with molecular targets through its extended conjugation system. This system allows for efficient electron delocalization, which is crucial for its photoluminescent and electroluminescent properties . The compound’s ability to transport holes in OLEDs is attributed to its molecular structure, which facilitates charge transfer processes.
Comparison with Similar Compounds
1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: This compound lacks the trimethylsilylethynyl groups, resulting in different electronic properties and applications.
1,4-Diethynylbenzene: This compound has ethynyl groups instead of phenylethynyl groups, leading to variations in its chemical reactivity and applications.
The uniqueness of this compound lies in its combination of phenylethynyl and trimethylsilylethynyl groups, which enhance its photoluminescent and electroluminescent properties.
Properties
CAS No. |
919076-61-2 |
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Molecular Formula |
C32H30Si2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
trimethyl-[2-[4-[2-[4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C32H30Si2/c1-33(2,3)25-23-31-19-15-29(16-20-31)13-11-27-7-9-28(10-8-27)12-14-30-17-21-32(22-18-30)24-26-34(4,5)6/h7-10,15-22H,1-6H3 |
InChI Key |
GTAXKHNJLXWXLA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C[Si](C)(C)C |
Origin of Product |
United States |
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